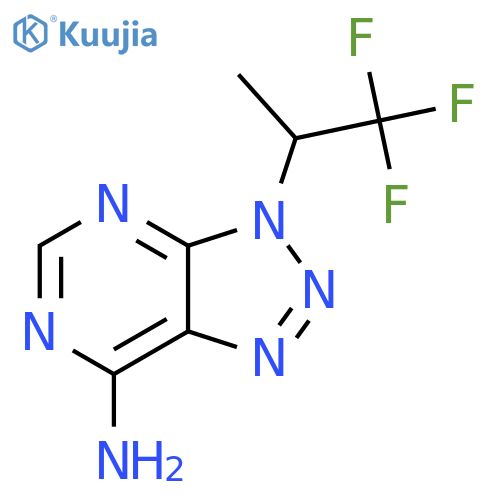

Cas no 2167949-69-9 (3-(1,1,1-trifluoropropan-2-yl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

3-(1,1,1-trifluoropropan-2-yl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine 化学的及び物理的性質

名前と識別子

-

- 3-(1,1,1-trifluoropropan-2-yl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine

- 3-(1,1,1-trifluoropropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

- 2167949-69-9

- EN300-1582371

-

- インチ: 1S/C7H7F3N6/c1-3(7(8,9)10)16-6-4(14-15-16)5(11)12-2-13-6/h2-3H,1H3,(H2,11,12,13)

- InChIKey: JMTWISDBVLHDGV-UHFFFAOYSA-N

- ほほえんだ: FC(C(C)N1C2C(=C(N)N=CN=2)N=N1)(F)F

計算された属性

- せいみつぶんしりょう: 232.06842873g/mol

- どういたいしつりょう: 232.06842873g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 259

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 82.5Ų

3-(1,1,1-trifluoropropan-2-yl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1582371-1.0g |

3-(1,1,1-trifluoropropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2167949-69-9 | 1g |

$1458.0 | 2023-06-05 | ||

| Enamine | EN300-1582371-0.05g |

3-(1,1,1-trifluoropropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2167949-69-9 | 0.05g |

$1224.0 | 2023-06-05 | ||

| Enamine | EN300-1582371-0.5g |

3-(1,1,1-trifluoropropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2167949-69-9 | 0.5g |

$1399.0 | 2023-06-05 | ||

| Enamine | EN300-1582371-100mg |

3-(1,1,1-trifluoropropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2167949-69-9 | 100mg |

$1283.0 | 2023-09-24 | ||

| Enamine | EN300-1582371-2.5g |

3-(1,1,1-trifluoropropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2167949-69-9 | 2.5g |

$2856.0 | 2023-06-05 | ||

| Enamine | EN300-1582371-250mg |

3-(1,1,1-trifluoropropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2167949-69-9 | 250mg |

$1341.0 | 2023-09-24 | ||

| Enamine | EN300-1582371-1000mg |

3-(1,1,1-trifluoropropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2167949-69-9 | 1000mg |

$1458.0 | 2023-09-24 | ||

| Enamine | EN300-1582371-5.0g |

3-(1,1,1-trifluoropropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2167949-69-9 | 5g |

$4226.0 | 2023-06-05 | ||

| Enamine | EN300-1582371-10000mg |

3-(1,1,1-trifluoropropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2167949-69-9 | 10000mg |

$6266.0 | 2023-09-24 | ||

| Enamine | EN300-1582371-0.1g |

3-(1,1,1-trifluoropropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine |

2167949-69-9 | 0.1g |

$1283.0 | 2023-06-05 |

3-(1,1,1-trifluoropropan-2-yl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine 関連文献

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

3-(1,1,1-trifluoropropan-2-yl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amineに関する追加情報

3-(1,1,1-Trifluoropropan-2-yl)-3H-1,2,3-Triazolo[4,5-d]Pyrimidin-7-Amine: A Comprehensive Overview

The compound with CAS No 2167949-69-9, known as 3-(1,1,1-trifluoropropan-2-yl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug discovery and development. The triazolo[4,5-d]pyrimidine core of this molecule is a heterocyclic structure that has been extensively studied due to its versatility in binding to various biological targets.

Recent studies have highlighted the importance of trifluoropropan-2-yl substituents in modulating the pharmacokinetic properties of bioactive molecules. The presence of this group in the compound under discussion has been shown to enhance lipophilicity and improve the molecule's ability to penetrate cellular membranes. This makes it a promising candidate for the development of drugs targeting intracellular pathogens or diseases where membrane permeability is a critical factor.

The synthesis of 3-(1,1,1-trifluoropropan-2-yl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine involves a multi-step process that typically begins with the preparation of the triazolo[4,5-d]pyrimidine scaffold. This is followed by functionalization at the 7-amino position with the trifluoropropan-2-yl group. The synthesis strategy often employs microwave-assisted reactions or catalytic methods to optimize yield and purity. Researchers have reported that these methods significantly reduce reaction times while maintaining high levels of stereochemical control.

In terms of biological activity, this compound has demonstrated potent inhibitory effects against several enzymes and receptors associated with inflammatory diseases and cancer. For instance, studies conducted at leading pharmaceutical research institutions have shown that it can effectively inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in inflammation. Additionally, preliminary in vivo experiments have indicated that this compound exhibits favorable pharmacokinetic profiles with minimal toxicity in preclinical models.

The structural uniqueness of 3-(1,1,1-trifluoropropan-2-yl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine also lends itself to applications in materials science. Its ability to form stable hydrogen bonds and its planar aromatic system make it a potential candidate for use in organic electronics or as a building block for advanced materials. Researchers are currently exploring its use in self-assembled monolayers and supramolecular architectures.

From an environmental standpoint, the compound's stability and biodegradability are areas of active investigation. Initial assessments suggest that it has a moderate environmental footprint due to its resistance to photodegradation and limited bioaccumulation potential. However, further studies are required to fully understand its impact on ecosystems and develop strategies for safe disposal.

In conclusion, 3-(1,1,1-trifluoropropan-2-yll)-3H-l , 2 , 3 - triazolo [4 , 5 - d ] pyrimidin - 7 - amine represents a cutting-edge chemical entity with diverse applications across multiple disciplines. Its unique structure and promising biological properties make it an invaluable tool for researchers in academia and industry alike. As ongoing research continues to uncover new insights into its potential uses and mechanisms of action,this compound is poised to play a pivotal role in advancing both therapeutic development and materials innovation.

2167949-69-9 (3-(1,1,1-trifluoropropan-2-yl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine) 関連製品

- 1909309-11-0(3-(2,2-difluoroethyl)-3-phenylazetidine hydrochloride)

- 1207051-56-6(3-(thiophen-2-yl)-1-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)urea)

- 1261720-82-4(2,5-Bis(2-(trifluoromethoxy)phenyl)nicotinaldehyde)

- 1311313-78-6(1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride)

- 1807260-06-5(Ethyl 5-cyano-2-ethyl-4-methylphenylacetate)

- 2648999-27-1(N-2-(aminomethyl)phenyl-5-(bromomethyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine)

- 134575-47-6(tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate)

- 1594927-84-0(2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde)

- 2171929-91-0(5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1807075-30-4(2-Chloro-3-(difluoromethyl)-6-hydroxy-5-methoxypyridine)